Cas no 6387-27-5 (3-amino-5-chloro-4-methylbenzenesulfonic acid)
3-amino-5-chloro-4-methylbenzenesulfonic acid Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonic acid,3-amino-5-chloro-4-methyl-
- 2-amino-6-chlorotoluene-4-sulphonic acid
- 3-amino-5-chloro-4-methylbenzenesulfonic acid
- 3-AMINO-5-CHLORO-P-TOLUENESULFONIC ACID
- 3-CHLORO-2-TOLUIDINE-5-SULFONIC ACID
- Benzenesulfonic acid,3-amino-5-chloro-4-methyl
- EINECS 228-993-8
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- Inchi: 1S/C7H8ClNO3S/c1-4-6(8)2-5(3-7(4)9)13(10,11)12/h2-3H,9H2,1H3,(H,10,11,12)
- InChI Key: RSCRGMCYBCTJGF-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(=C1C)N)S(=O)(=O)O
Computed Properties
- Exact Mass: 220.99100
- Monoisotopic Mass: 220.991
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.8A^2
- XLogP3: 1
Experimental Properties
- Density: 1.553
- Refractive Index: 1.62
- PSA: 88.77000
- LogP: 3.13930
3-amino-5-chloro-4-methylbenzenesulfonic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A911450-50mg |
3-amino-5-chloro-4-methylbenzenesulfonic acid |
6387-27-5 | 50mg |
$ 173.00 | 2023-04-19 | ||
| TRC | A911450-250mg |
3-amino-5-chloro-4-methylbenzenesulfonic acid |
6387-27-5 | 250mg |
$ 775.00 | 2023-04-19 | ||
| TRC | A911450-500mg |
3-amino-5-chloro-4-methylbenzenesulfonic acid |
6387-27-5 | 500mg |
$ 1378.00 | 2023-04-19 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY319809-1g |
3-Amino-5-chloro-4-methylbenzenesulfonic Acid |
6387-27-5 | ≥95% | 1g |
¥6651.00 | 2025-04-13 |
3-amino-5-chloro-4-methylbenzenesulfonic acid Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 3-amino-5-chloro-4-methylbenzenesulfonic acid
Introduction to 3-amino-5-chloro-4-methylbenzenesulfonic acid (CAS No. 6387-27-5) and Its Emerging Applications in Chemical Biology
3-amino-5-chloro-4-methylbenzenesulfonic acid, identified by its CAS number 6387-27-5, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This sulfonic acid derivative, characterized by a benzene ring substituted with an amino group, a chloro group, and a methyl group, along with a sulfonic acid moiety, exhibits remarkable reactivity and versatility in various biochemical applications. The compound's molecular structure not only facilitates its role as an intermediate in synthetic chemistry but also positions it as a promising candidate for drug discovery and therapeutic development.
The 3-amino-5-chloro-4-methylbenzenesulfonic acid (CAS No. 6387-27-5) molecule is particularly noteworthy for its ability to participate in diverse chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and metal-catalyzed processes. These reactions are essential for constructing complex molecular architectures, which are often required in the synthesis of biologically active compounds. The presence of both electron-donating (amino) and electron-withdrawing (chloro and sulfonic acid) groups on the aromatic ring enhances its utility as a building block in medicinal chemistry.
In recent years, the compound has been extensively studied for its potential applications in pharmaceutical research. Its sulfonic acid group imparts water solubility, making it an attractive candidate for formulation into drug delivery systems. Furthermore, the amino and chloro substituents provide handles for further functionalization, enabling the creation of derivatives with tailored biological activities. This flexibility has been exploited in the development of novel compounds targeting various therapeutic areas.
One of the most compelling aspects of 3-amino-5-chloro-4-methylbenzenesulfonic acid (CAS No. 6387-27-5) is its role in the synthesis of enzyme inhibitors. The compound's structural features allow it to mimic natural substrates or interact with specific enzyme active sites, thereby modulating enzymatic activity. This property has been leveraged in the design of inhibitors for enzymes involved in metabolic pathways relevant to diseases such as cancer, inflammation, and neurodegeneration. Recent studies have demonstrated its efficacy in inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain and inflammation.
Additionally, the 3-amino-5-chloro-4-methylbenzenesulfonic acid (CAS No. 6387-27-5) derivative has found utility in materials science, particularly in the development of advanced polymers and coatings. Its sulfonic acid functionality contributes to enhanced adhesion properties and corrosion resistance when incorporated into polymer matrices. This application is particularly relevant in industries requiring durable and high-performance materials.
The compound's potential extends to nanotechnology, where it serves as a precursor for synthesizing functionalized nanoparticles. These nanoparticles can be engineered for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects. The ability to modify the surface properties of nanoparticles using 3-amino-5-chloro-4-methylbenzenesulfonic acid (CAS No. 6387-27-5) opens up new avenues for precision medicine.
From an environmental perspective, research into sustainable chemistry has highlighted the importance of using readily available and biodegradable intermediates like 3-amino-5-chloro-4-methylbenzenesulfonic acid (CAS No. 6387-27-5). Its incorporation into green synthetic routes has reduced reliance on hazardous reagents while maintaining high yields and purity standards. This aligns with global efforts to promote eco-friendly chemical processes.
The future prospects for 3-amino-5-chloro-4-methylbenzenesulfonic acid (CAS No. 6387-27-5) are vast, driven by ongoing advancements in synthetic methodologies and interdisciplinary collaborations between chemists, biologists, and material scientists. As our understanding of molecular interactions deepens, so too will the applications of this versatile compound.
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